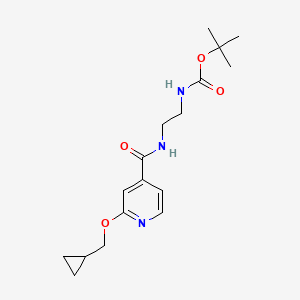
Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H20N2O4
- Molecular Weight : 252.31 g/mol
The compound features a tert-butyl group, an isonicotinamide moiety, and a cyclopropylmethoxy group, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, including the formation of the isonicotinamide derivative and subsequent carbamate formation. The general synthetic route can be summarized as follows:
- Preparation of Isonicotinamide : Isonicotinic acid is reacted with appropriate amines to form isonicotinamides.
- Cyclopropylmethoxy Group Introduction : The cyclopropylmethanol is introduced via nucleophilic substitution.
- Carbamate Formation : The final step involves the reaction of the amine with tert-butyl chloroformate to yield the carbamate.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated derivatives against various bacterial strains, showing effective inhibition against resistant strains of Escherichia coli and Staphylococcus aureus.
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Tert-butyl carbamate | 8 | E. coli |
| Control (Ciprofloxacin) | 0.5 | E. coli |
Cytotoxicity Studies
In vitro studies using human liver cell lines (HepG2) assessed the cytotoxic effects of the compound. The results indicated that while the compound possesses antimicrobial activity, it also exhibits moderate cytotoxicity.
| Compound | IC50 (mM) | Hemolysis (%) |
|---|---|---|
| Tert-butyl carbamate | 3.5 | 12.5 |
| Control (Doxorubicin) | 0.1 | 45 |
The hemolytic activity was significantly lower compared to some known cytotoxic agents, suggesting a favorable safety profile for further development.
Case Studies
- Study on Antibacterial Efficacy : A recent study published in the European Journal of Medicinal Chemistry evaluated various derivatives of isonicotinamides against resistant bacterial strains. The compound demonstrated an MIC value of 8 mg/mL against hypersensitive E. coli strains but showed no activity against wild-type strains due to efflux pump activity .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects on HepG2 cells, revealing an IC50 value of approximately 3.5 mM, indicating moderate toxicity . The study also highlighted that modifications in molecular structure could enhance selectivity and reduce cytotoxicity.
属性
IUPAC Name |
tert-butyl N-[2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-9-8-19-15(21)13-6-7-18-14(10-13)23-11-12-4-5-12/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGSNMZPNJZBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














